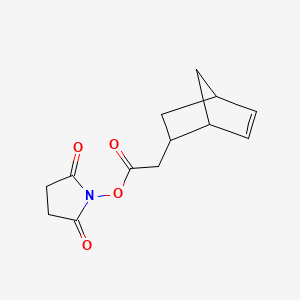

5-Norbornene-2-acetic acid succinimidyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Norbornene-2-acetic acid succinimidyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.266. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 5-Norbornene-2-acetic acid succinimidyl ester are amine-containing compounds , such as lysine residues on proteins/peptides . The succinimidyl ester group of the compound is designed to react with these targets.

Mode of Action

The succinimidyl ester group in the compound reacts with amine-containing compounds, specifically the lysine residues on proteins/peptides . This reaction forms a covalent bond, leading to a change in the structure of the target protein or peptide.

Biochemical Pathways

The compound is involved in bioorthogonal reactions , specifically the inverse electron demand Diels-Alder cycloaddition reaction . Norbornene, a part of the compound, has been shown to react with 1,2,4,5-tetrazines in this type of reaction. This reaction is bioorthogonal, meaning it can occur inside living organisms without interfering with native biochemical processes.

Result of Action

The result of the compound’s action is the formation of a covalent bond with amine-containing compounds, leading to a change in the structure of the target protein or peptide . This can be useful in biological imaging applications, where the compound can be used to label proteins or peptides with a fluorescent dye or other marker for visualization .

Analyse Biochimique

Biochemical Properties

The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester can react with amine-containing compounds such as lysine residues on proteins/peptides . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules.

Molecular Mechanism

This compound has been shown to react with 1,2,4,5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This bioorthogonal reaction has been demonstrated to be useful in biological imaging applications .

Activité Biologique

5-Norbornene-2-acetic acid succinimidyl ester (Nb-NHS) is a versatile compound utilized in various biological applications due to its unique chemical properties, particularly its ability to conjugate with biomolecules. This article explores the biological activity of Nb-NHS, highlighting its applications in tissue engineering, drug delivery, and antibody modification.

This compound is an NHS-activated ester that facilitates the formation of stable amide bonds with primary amines found in proteins and other biomolecules. The mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) and the formation of a covalent bond.

1. Tissue Engineering

One significant application of Nb-NHS is in the modification of hydrogels for tissue engineering. For instance, studies have demonstrated that gelatin can be functionalized with Nb-NHS to enhance its mechanical properties and biocompatibility. The degree of functionalization directly affects the scaffold's properties, such as crosslinking density and shear modulus, which are critical for supporting cell growth and tissue regeneration.

Table 1: Functionalization Efficiency of Gelatin with Nb-NHS

| Molar Ratio (Norbornene:Gelatin Amines) | Functionalization Efficiency (%) | Calculated Norbornene on Gelatin Chain (mM) | Swollen Shear Modulus (kPa) |

|---|---|---|---|

| 0.25:1 | 19 ± 5% | ~1.1 | <0.1 |

| 0.5:1 | 36 ± 5% | ~2.2 | 0.2 ± 0.1 |

| 1:1 | 75 ± 6% | ~4.5 | 0.5 ± 0.1 |

This table illustrates how varying the molar ratio affects the efficiency of gelatin functionalization and the resulting mechanical properties of the hydrogel scaffolds .

2. Drug Delivery Systems

Nb-NHS has also been employed in developing drug delivery systems, particularly for targeted therapies. By conjugating therapeutic agents to biomolecules modified with Nb-NHS, researchers can enhance the specificity and efficacy of drug delivery.

For example, a study demonstrated that norbornene-modified antibodies could be radiolabeled effectively using metal chelators like DOTA, leading to high specific activity in imaging applications . This approach allows for precise targeting of cancer cells while minimizing side effects on healthy tissues.

3. Antibody Modification

The ability to modify antibodies using Nb-NHS has opened new avenues in immunotherapy and diagnostics. The covalent attachment of norbornene groups to antibodies enables subsequent reactions with tetrazine-bearing chelators, facilitating the development of radiolabeled constructs for imaging or therapeutic purposes .

Case Study 1: Chondrocyte-Mediated Cartilage Regeneration

A study focused on using Nb-NHS-functionalized gelatin scaffolds for cartilage regeneration demonstrated that these scaffolds could effectively support chondrocyte growth and matrix production. The functionalized scaffolds exhibited improved mechanical properties compared to unmodified gelatin, which is crucial for load-bearing applications in cartilage repair .

Case Study 2: T Cell Activation in Hybrid Depots

In another study, Nb-NHS was used to modify collagen-based hydrogels that served as depots for T cell activation in immunotherapy applications. The results indicated that T cells exhibited enhanced motility and activation when cultured in these modified environments compared to traditional alginate-only gels . This finding suggests that Nb-NHS-modified scaffolds can significantly improve immune responses by providing better cellular interactions.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

5-Norbornene-2-acetic acid succinimidyl ester has the following chemical properties:

- Molecular Formula: C13H15NO4

- Molecular Weight: 249.26 g/mol

- Purity: Typically 95% to 97%

- Functional Group: Succinimidyl ester, which reacts with amine-containing compounds such as lysine residues on proteins and peptides.

The primary mechanism of action involves the formation of covalent bonds with amine-containing compounds through the succinimidyl ester group. This reaction is particularly useful in bioorthogonal chemistry, where it facilitates selective labeling and modification of biomolecules without interfering with biological processes.

Bioconjugation and Protein Labeling

One of the most prominent applications of this compound is in bioconjugation. It allows for the selective labeling of proteins and peptides, which is crucial for studying protein interactions and functions. The compound's ability to react with amines enables the attachment of various probes, including fluorescent dyes and therapeutic agents.

Case Study:

In a study published in Bioconjugate Chemistry, researchers utilized this compound to label antibodies with fluorescent dyes for imaging studies. The resulting conjugates demonstrated enhanced stability and specificity in targeting cancer cells, showcasing the compound's utility in cancer diagnostics .

Tissue Engineering

The compound is also applied in tissue engineering, particularly in modifying hydrogels to enhance their biocompatibility and functionality. By incorporating this compound into hydrogel matrices, researchers can create scaffolds that promote cell adhesion and growth.

Data Table: Applications in Tissue Engineering

Bioorthogonal Chemistry

The compound plays a critical role in bioorthogonal reactions, specifically the inverse electron demand Diels-Alder cycloaddition reaction. This reaction allows for the selective coupling of biomolecules under physiological conditions without interfering with native biochemical pathways.

Case Study:

A notable application was reported where researchers used this compound to facilitate live-cell imaging through tetrazine-norbornene cycloadditions. The method allowed for real-time tracking of cellular processes, providing valuable insights into cellular dynamics .

Development of Functional Polymers

This compound is employed in synthesizing functional polymers that can be used in drug delivery systems and smart materials. Its reactive nature allows for the incorporation of various functional groups into polymer backbones.

Data Table: Applications in Materials Science

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGNOQQTUYLDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.